Cyclopentylphenylacetic acid
Overview
Description
Cyclopentylphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-cyclopentyl-2-phenylacetic acid, also known as Cyclopentylphenylacetic acid or cyclopentyl(phenyl)acetic acid, is the muscarinic acetylcholine receptor (M receptor) . This receptor plays a crucial role in the nervous system, mediating several physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
2-Cyclopentyl-2-phenylacetic acid acts as an antagonist to the M receptor . It binds to the receptor and inhibits its activation, thereby preventing the downstream effects of receptor activation
Biochemical Pathways
The compound’s action affects the cholinergic pathways in the body . By blocking the M receptor, it inhibits the parasympathetic nervous system, which is primarily responsible for the body’s ‘rest and digest’ functions . The downstream effects of this inhibition can vary depending on the specific physiological context.
Result of Action
The molecular and cellular effects of 2-cyclopentyl-2-phenylacetic acid’s action primarily involve the inhibition of parasympathetic nervous system responses . This can lead to a variety of physiological effects, such as reduced heart rate, decreased smooth muscle contraction, and decreased glandular secretion .
Biochemical Analysis
Biochemical Properties
Cyclopentylphenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially modulating their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their catalytic functions .
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to certain receptors and enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, ultimately affecting various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of fatty acids. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can influence its biochemical activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Properties
IUPAC Name |
2-cyclopentyl-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJIDGDYYYBNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884018 | |
Record name | Benzeneacetic acid, .alpha.-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3900-93-4 | |
Record name | 2-Cyclopentyl-2-phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3900-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenylcyclopentylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentylphenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-cyclopentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentylphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTYLPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56T1UCM052 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of cyclopentylphenylacetic acid derivatives impact their selectivity for the M3 receptor?
A1: Research indicates that modifications to the this compound scaffold significantly influence M3 receptor selectivity. Specifically, replacing the 4-methyl-3-pentenyl moiety with a phenyl or heterocyclic ring linked to a piperidine group led to enhanced selectivity for M3 over M2 receptors. [] This suggests that the acid moiety plays a crucial role in determining receptor subtype selectivity. Further modifications, such as introducing hydrophilic groups to the phenyl or pyridyl rings, were explored to optimize metabolic stability without compromising selectivity. []
Q2: Can you provide an example of a this compound derivative with promising M3 receptor antagonist activity?
A2: One notable example is the compound (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-N-(1-((6-aminopyridin-2-yl)methyl)piperidin-4-yl)-2-phenylacetamide (compound 15y in the cited study). [] This compound exhibited a 190-fold selectivity for M3 receptors (Ki = 2.8 nM) over M2 receptors (Ki = 530 nM) in human binding assays. [] Furthermore, it demonstrated good in vitro metabolic stability in both dog and human hepatic microsomes. [] Importantly, it displayed potent in vivo activity, inhibiting methacholine-induced bronchoconstriction in dogs after oral administration, highlighting its potential for clinical applications where M3 selectivity is desired. []
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